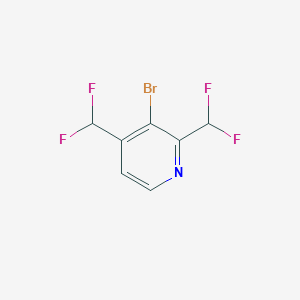
3-Bromo-2,4-bis(difluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-bis(difluoromethyl)pyridine is a fluorinated pyridine derivative with the molecular formula C7H4BrF4N and a molecular weight of 258.01 g/mol . This compound is notable for its unique structure, which includes bromine and difluoromethyl groups attached to a pyridine ring. It is used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4-bis(difluoromethyl)pyridine typically involves the bromination of a difluoromethyl-substituted pyridine precursor. One common method includes the reaction of 2,4-bis(difluoromethyl)pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for efficiency and cost-effectiveness, often incorporating continuous flow techniques and advanced purification methods to produce high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2,4-bis(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or difluoromethyl groups.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and organometallic compounds.
Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride are used, with conditions varying based on the desired product.
Major Products
Aplicaciones Científicas De Investigación
3-Bromo-2,4-bis(difluoromethyl)pyridine is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-Bromo-2,4-bis(difluoromethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively . These interactions can lead to the inhibition or activation of specific enzymes, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 2-Bromo-4-(difluoromethyl)pyridine
- 3-Bromo-4-(difluoromethyl)pyridine
Uniqueness
3-Bromo-2,4-bis(difluoromethyl)pyridine is unique due to the presence of two difluoromethyl groups, which confer distinct chemical and physical properties. This makes it more reactive and versatile compared to similar compounds with only one difluoromethyl group .
Propiedades
Fórmula molecular |
C7H4BrF4N |
|---|---|
Peso molecular |
258.01 g/mol |
Nombre IUPAC |
3-bromo-2,4-bis(difluoromethyl)pyridine |
InChI |
InChI=1S/C7H4BrF4N/c8-4-3(6(9)10)1-2-13-5(4)7(11)12/h1-2,6-7H |
Clave InChI |
MVKIRPKSSYPVCG-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C(F)F)Br)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
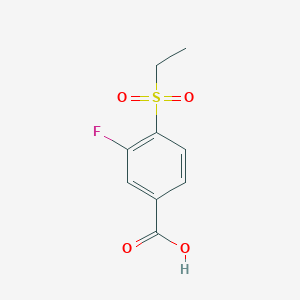
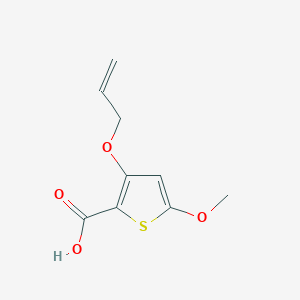
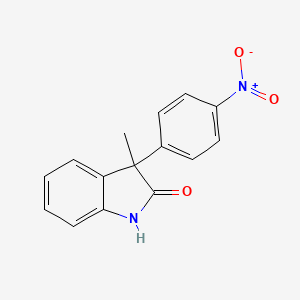

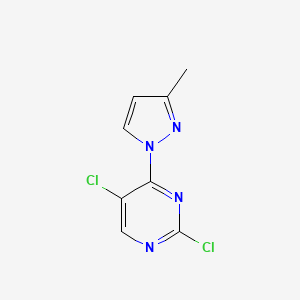


![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)


![[[3,4-Dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12065908.png)
